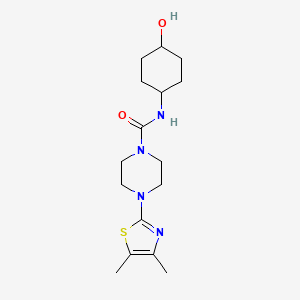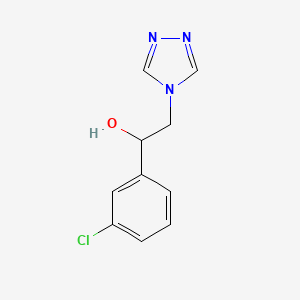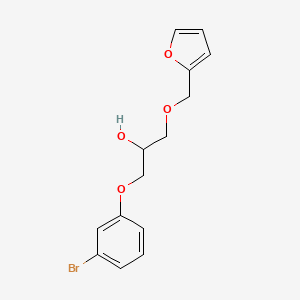![molecular formula C13H13F3N2O2 B6636805 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)
1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. This compound has been extensively studied for its potential applications as a research tool in the field of pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol involves the activation of beta-adrenergic receptors. Upon binding to these receptors, the compound induces a conformational change that leads to the activation of intracellular signaling pathways. These pathways ultimately result in the physiological and biochemical effects of beta-adrenergic receptor activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol are dependent on the tissue and receptor subtype being activated. In the heart, the compound increases the rate and force of contraction, while in the lungs, it relaxes the smooth muscles and dilates the airways. In skeletal muscles, the compound increases the rate of glycogenolysis and enhances muscle contraction. These effects make the compound an important tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol in lab experiments are its high potency and selectivity for beta-adrenergic receptors. This makes it an ideal tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation. However, the limitations of using this compound are its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the research on 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol. One direction is the development of more selective and potent beta-adrenergic receptor agonists. Another direction is the study of the compound's effects on different tissues and receptor subtypes. Additionally, the compound's potential as a therapeutic agent for various diseases such as asthma and heart failure can be explored. Finally, the development of novel synthetic methods for the compound can also be an area of future research.
Conclusion:
In conclusion, 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a chemical compound that has been extensively studied for its potential applications as a research tool in the field of pharmacology and biochemistry. The compound's selective activation of beta-adrenergic receptors makes it an important tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation. The future directions for research on this compound include the development of more selective and potent beta-adrenergic receptor agonists, the study of the compound's effects on different tissues and receptor subtypes, and the exploration of its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol involves the reaction between 3-(trifluoromethyl)phenol and 1-(pyrazol-1-yl)propan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the product. The purity of the compound is ensured by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol has been extensively used as a research tool in the field of pharmacology and biochemistry. The compound is known to selectively activate beta-adrenergic receptors, which are present in various tissues such as the heart, lungs, and skeletal muscles. This property of the compound makes it an important tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation.
properties
IUPAC Name |
1-pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)10-3-1-4-12(7-10)20-9-11(19)8-18-6-2-5-17-18/h1-7,11,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOCZHQCSXGKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CN2C=CC=N2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)

![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)




![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)
